Phaclofen

Description

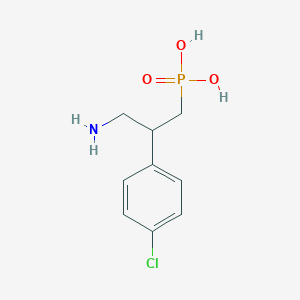

Structure

3D Structure

Propriétés

IUPAC Name |

[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGNGLJPOGUDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871598 | |

| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-12-3 | |

| Record name | Phaclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phaclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phaclofen's Mechanism of Action on GABA-B Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phaclofen, a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. This document delves into its binding properties, its impact on downstream signaling cascades, and the experimental methodologies used to characterize its antagonist activity.

Introduction to this compound

This compound, or (3-amino-2-(4-chlorophenyl)propyl)phosphonic acid, was the first selective antagonist discovered for the GABA-B receptor.[1] It is a phosphonic acid analogue of the potent GABA-B agonist, baclofen.[2][3] This structural similarity is key to its mechanism of action, allowing it to competitively bind to the GABA-B receptor, thereby blocking the effects of agonists like GABA and baclofen.[2][4] this compound's utility in central nervous system research is somewhat limited by its inability to cross the blood-brain barrier effectively, often requiring direct administration into the central nervous system for in vivo studies.

Pharmacological studies have demonstrated the stereoselectivity of this compound, with the (-)-(R)-phaclofen enantiomer being the pharmacologically active form that antagonizes GABA-B receptors. The (+)-(S)-phaclofen enantiomer is largely inactive.

Quantitative Analysis of this compound's Interaction with GABA-B Receptors

The antagonistic properties of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for the GABA-B Receptor

| Radioligand | Tissue/Cell Line | This compound Parameter | Value (µM) | Reference |

| [3H]-(-)-baclofen | Rat cortical membranes | IC50 | 229 | |

| [3H]-(R)-baclofen | Rat cerebellar membranes | IC50 ((-)-(R)-phaclofen) | 76 ± 13 | |

| [3H]-(R)-baclofen | Rat cerebellar membranes | IC50 ((+)-(S)-phaclofen) | > 1000 |

Table 2: Functional Antagonism of this compound at GABA-B Receptors

| Agonist | Assay | Tissue/Cell Line | This compound Parameter | Value | Reference |

| (-)-Baclofen | Inhibition of forskolin-stimulated cyclic AMP accumulation | Rat cortical slices | Antagonism | Inactive at 1 mM | |

| (-)-Baclofen | Potentiation of isoprenaline-stimulated cyclic AMP accumulation | Rat cortical slices | Antagonism | Active at 1 mM | |

| Baclofen | Depression of cholinergic twitch response | Guinea pig ileum | pA2 | 5.3 | |

| Baclofen | Antagonism of baclofen-induced hyperpolarization | Rat dorsolateral septal neurons | Competitive Antagonist | Demonstrated |

Molecular Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of GABA and other agonists to the orthosteric binding site on the GABA-B1 subunit of the heterodimeric GABA-B receptor. This binding prevents the conformational change necessary for receptor activation and subsequent G-protein coupling.

GABA-B Receptor Signaling Cascade

GABA-B receptors are metabotropic receptors that couple to pertussis toxin-sensitive Gi/o proteins. Upon agonist binding, the activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors. This compound, by preventing this initial activation step, blocks these downstream signaling events.

The primary downstream signaling pathways affected by GABA-B receptor activation, and consequently inhibited by this compound, include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK (or Kir3) channels, causing an efflux of K+ ions and leading to hyperpolarization of the neuronal membrane.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with and inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.

Below is a diagram illustrating the canonical GABA-B receptor signaling pathway and the point of intervention by this compound.

Caption: GABA-B receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (IC50) of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Tissue Preparation: Rat cortical or cerebellar membranes.

-

Radioligand: [3H]-(-)-baclofen or another suitable high-affinity GABA-B receptor radioligand.

-

Test Compound: this compound (and its enantiomers if desired).

-

Non-specific Binding Control: A high concentration of a non-labeled GABA-B agonist (e.g., 1 mM GABA or (-)-baclofen).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.

-

Wash Buffer: Ice-cold assay buffer.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, glass fiber filters (GF/B or GF/C).

Procedure:

-

Membrane Preparation:

-

Homogenize dissected brain tissue in 10-20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

50 µL of radioligand at a final concentration near its Kd value.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to counteract the baclofen-mediated inhibition of adenylyl cyclase activity.

Materials:

-

Tissue Preparation: Rat cortical slices (300-400 µm thick).

-

Agonist: (-)-Baclofen.

-

Antagonist: this compound.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Incubation Buffer: Artificial cerebrospinal fluid (aCSF) or Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.

-

Lysis Buffer: e.g., 0.1 M HCl or a buffer containing a phosphodiesterase inhibitor like IBMX.

-

cAMP Assay Kit: A commercially available kit (e.g., ELISA, HTRF, or radioimmunoassay).

-

Equipment: Tissue slicer, water bath, 96-well plates, plate reader (specific to the cAMP kit).

Procedure:

-

Tissue Preparation:

-

Prepare cortical slices using a tissue slicer in ice-cold incubation buffer.

-

Allow the slices to recover in gassed buffer at room temperature for at least 60 minutes.

-

-

Assay Protocol:

-

Pre-incubate the slices with this compound at various concentrations (or vehicle control) for 15-30 minutes.

-

Add the agonist, (-)-baclofen, at a concentration that produces a submaximal response (e.g., EC80) and incubate for a further 10-15 minutes.

-

Stimulate adenylyl cyclase by adding forskolin (e.g., 1-10 µM) and incubate for an additional 10-15 minutes.

-

-

Termination and Lysis:

-

Terminate the reaction by removing the incubation buffer and adding ice-cold lysis buffer.

-

Homogenize or sonicate the slices to release intracellular cAMP.

-

Centrifuge the lysate to pellet cellular debris.

-

-

cAMP Quantification:

-

Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the cAMP levels to the protein content of each sample.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Analyze the data to determine the ability of this compound to reverse the baclofen-induced inhibition of forskolin-stimulated cAMP accumulation. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.

-

Conclusion

This compound serves as a foundational tool in the pharmacological dissection of GABA-B receptor function. As a competitive antagonist, its mechanism of action is centered on blocking the orthosteric binding site of the GABA-B1 receptor subunit, thereby preventing the conformational changes required for Gi/o protein activation. This antagonism effectively inhibits the downstream signaling cascades, including the modulation of adenylyl cyclase and the activity of GIRK and voltage-gated calcium channels. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the nuanced roles of the GABA-B receptor system in health and disease. While newer, more potent, and brain-penetrant antagonists have since been developed, the study of this compound remains crucial for understanding the fundamental principles of GABA-B receptor pharmacology.

References

- 1. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of antagonism by this compound of baclofen induced hyperpolarizations and synaptically mediated late hyperpolarizing potentials recorded intracellularly from rat dorsolateral septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CGP 55845: A Selective GABAB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CGP 55845, a potent and selective antagonist of the γ-aminobutyric acid type B (GABAB) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and detailed protocols for its experimental characterization.

Core Compound: CGP 55845

CGP 55845 is a highly selective and potent competitive antagonist of the GABAB receptor, making it an invaluable tool for studying the physiological and pathological roles of the GABAB system. Its ability to cross the blood-brain barrier allows for both in vitro and in vivo investigations.

Data Presentation: Pharmacological Profile of CGP 55845

The following tables summarize the key quantitative data for CGP 55845, providing a clear comparison of its binding affinity, potency, and effects on neurotransmitter release.

| Parameter | Value | Species/Tissue | Assay Type | Reference(s) |

| IC50 | 5 nM | - | Agonist Binding Prevention | [1][2][3][4] |

| 6 nM | - | - | [5] | |

| 130 nM | - | Isoproterenol Assay (vs. Baclofen) | ||

| Ki | 4.5 nM | - | - | |

| pKi | 8.35 | - | [3H]CGP 27492 Binding | |

| pEC50 | 8.08 | - | Inhibition of GABA Release | |

| 7.85 | - | Inhibition of Glutamate Release | ||

| EC50 | 8.3 nM | Rat Cerebral Cortex Slices | Increased GABA Release (in absence of agonist) | |

| 25 nM | Rat Cerebral Cortex Slices | Increased GABA Release (in presence of (-)-baclofen) | ||

| 14 nM | Rat Cerebral Cortex Slices | Increased Glutamate Release (in presence of (-)-baclofen) |

Signaling Pathways and Mechanism of Action

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. They are obligate heterodimers, composed of GABAB1 and GABAB2 subunits. Upon activation by an agonist like GABA or baclofen, the receptor couples to Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. CGP 55845, as a competitive antagonist, binds to the GABAB receptor, preventing agonist-induced activation and the subsequent signaling cascade.

The primary signaling pathways modulated by GABAB receptor activation, and thus inhibited by CGP 55845, include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the postsynaptic neuron, resulting in an inhibitory postsynaptic potential (IPSP).

-

Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces calcium influx, thereby decreasing the release of neurotransmitters such as GABA and glutamate.

-

dot

Caption: GABAB Receptor Signaling Pathway and Antagonism by CGP 55845.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CGP 55845 are provided below.

Protocol 1: Radioligand Binding Assay for GABAB Receptor Antagonists

This protocol is adapted from standard procedures for GPCR radioligand binding assays.

1. Membrane Preparation: a. Homogenize rat brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:

- Total Binding: Membrane preparation, radioligand (e.g., [3H]CGP 54626 at a concentration near its Kd), and assay buffer.

- Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled GABAB ligand (e.g., 1 mM GABA) to saturate the receptors.

- Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test antagonist (CGP 55845). b. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting: a. Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For competition assays, plot the percentage of specific binding against the logarithm of the antagonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol 2: Functional [35S]GTPγS Binding Assay for GABAB Receptor Antagonists

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. For antagonists, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding.

1. Membrane Preparation: a. Prepare cell membranes expressing GABAB receptors as described in Protocol 1.

2. Assay Setup: a. In a 96-well plate, add the following components in order:

- Assay buffer (containing MgCl2 and GDP).

- Varying concentrations of the antagonist (CGP 55845) or vehicle.

- A fixed concentration of a GABAB agonist (e.g., GABA or baclofen) at its EC80-EC90 concentration.

- Membrane preparation. b. Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind. c. Initiate the reaction by adding [35S]GTPγS.

3. Incubation: a. Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

4. Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters. b. Wash the filters with ice-cold buffer. c. Quantify the bound [35S]GTPγS using a liquid scintillation counter.

5. Data Analysis: a. Determine the agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist. b. Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: cAMP Accumulation Assay for GABAB Receptor Antagonists

This assay measures the ability of a GABAB receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.

1. Cell Culture and Treatment: a. Culture cells stably expressing GABAB receptors (e.g., CHO or HEK293 cells) in appropriate media. b. On the day of the assay, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add varying concentrations of the antagonist (CGP 55845) to the cells and incubate for a short period. d. Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) and a fixed concentration of a GABAB agonist (e.g., GABA or baclofen).

2. Incubation: a. Incubate the cells at 37°C for a defined time (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Measurement: a. Lyse the cells to release intracellular cAMP. b. Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis: a. Plot the cAMP concentration against the logarithm of the antagonist concentration. b. Fit the data to a dose-response curve to determine the IC50 of the antagonist in reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

dot

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of intracerebroventricular injection of GABA receptors antagonists on morphine-induced changes in GABA and GLU transmission within the mPFC: an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phaclofen: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaclofen, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is a selective antagonist of the GABAB receptor. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action as a tool for studying GABAB receptor pharmacology. This guide includes a summary of key quantitative data, detailed experimental protocols derived from published literature, and visualizations of relevant signaling pathways and experimental workflows to facilitate its use in a research and drug development context.

Chemical Structure and Properties

This compound, with the IUPAC name [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid, is a phosphonic acid derivative of baclofen.[1][2][3] Its chemical structure is characterized by a chlorophenyl ring attached to a propylphosphonic acid backbone with an amino group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid[1][2] |

| SMILES | C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl |

| CAS Number | 114012-12-3 |

| Molecular Formula | C9H13ClNO3P |

| InChI Key | VSGNGLJPOGUDON-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 249.63 g/mol |

| XLogP3-AA | -2.4 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 93.36 Ų |

| Solubility | Soluble in 0.1 M HCl (13.3 mg/mL), methanol (19.3 mg/mL), and 1eq. NaOH (up to 25 mM). Insoluble in DMSO. |

| Appearance | White solid |

Pharmacological Profile: GATB Receptor Antagonism

This compound is a selective antagonist of the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) for GABA, the primary inhibitory neurotransmitter in the central nervous system. Unlike the ionotropic GABAA receptors, GABAB receptors mediate slow and prolonged inhibitory signals.

Mechanism of Action

GABAB receptors are heterodimers composed of GABAB1 and GABAB2 subunits. Ligand binding occurs on the GABAB1 subunit, while the GABAB2 subunit is responsible for G-protein coupling. These receptors are coupled to inhibitory G-proteins (Gi/o).

Upon activation by an agonist like baclofen, the Gi/o protein is activated, leading to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the postsynaptic membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx at the presynaptic terminal, thereby decreasing neurotransmitter release.

-

This compound exerts its antagonistic effect by competitively binding to the GABAB receptor, thereby preventing the binding of GABA or other agonists and blocking the initiation of these downstream signaling events. It is important to note that this compound's utility in vivo can be limited by its inability to cross the blood-brain barrier.

GATB Receptor Signaling Pathway

The following diagram illustrates the canonical GABAB receptor signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies described in the scientific literature. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay for GATB Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using a radiolabeled antagonist.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABAB receptor antagonist (e.g., [3H]-CGP54626), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of a non-radiolabeled agonist (e.g., GABA or baclofen).

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Assay Termination and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. The IC50 for (-)-(R)-Phaclofen in inhibiting [3H]-(R)-baclofen binding to rat cerebellar membranes has been reported as 76 +/- 13 µM.

-

Electrophysiological Recording of GATB Receptor Activity

This protocol outlines a method for assessing the antagonistic effect of this compound on GABAB receptor-mediated currents in neurons using whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell/Slice Preparation:

-

Prepare acute brain slices or cultured neurons expressing GABAB receptors.

-

Maintain the preparation in artificial cerebrospinal fluid (aCSF) continuously bubbled with carbogen (95% O2, 5% CO2).

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Record membrane currents or potentials in voltage-clamp or current-clamp mode, respectively.

-

To isolate GABAB receptor-mediated currents, it may be necessary to block other synaptic inputs (e.g., GABAA and glutamate receptors) with appropriate antagonists.

-

-

Drug Application:

-

Obtain a baseline recording of neuronal activity.

-

Apply a GABAB receptor agonist (e.g., baclofen) to the bath to elicit a response (e.g., an outward potassium current).

-

After washing out the agonist, co-apply the agonist with this compound to observe the antagonistic effect.

-

Wash out all drugs to allow for recovery of the baseline activity.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of this compound.

-

Quantify the degree of antagonism by this compound. For instance, (-)-(R)-Phaclofen at 200 µM has been shown to be equipotent with (RS)-phaclofen at 400 µM in antagonizing the action of baclofen in rat cerebral cortical slices.

-

Conclusion

This compound remains a valuable pharmacological tool for the study of GABAB receptor function. Its well-defined chemical structure and selective antagonist activity allow for the specific interrogation of GABAB receptor-mediated signaling pathways in a variety of experimental preparations. This guide provides a foundational resource for researchers and drug development professionals, offering key data and methodological insights to facilitate the effective use of this compound in neuroscience and related fields. While newer, more potent GABAB receptor antagonists have been developed, this compound's historical significance and continued use in specific applications underscore its importance in the field.

References

Phaclofen: A Technical Guide to its Function as a Peripheral and Central GABAergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaclofen, a phosphonic analogue of the prototypical GABAB receptor agonist baclofen, stands as a foundational tool in the pharmacological dissection of the GABAB receptor system. This document provides an in-depth technical overview of this compound's antagonist properties at both peripheral and central GABAB receptors. It details the quantitative aspects of its interaction with these receptors, outlines the experimental protocols utilized to characterize its activity, and illustrates the key signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting this system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABAA and metabotropic GABAB receptors. Baclofen, a chlorophenyl derivative of GABA, is a selective agonist for GABAB receptors and is clinically utilized for the management of spasticity. The development of selective antagonists has been crucial for elucidating the physiological and pathophysiological roles of GABAB receptors. This compound was the first selective GABAB receptor antagonist to be discovered, paving the way for a deeper understanding of this receptor system.[1] Although its utility is somewhat limited by its poor ability to cross the blood-brain barrier, it remains an invaluable experimental tool.[1] This guide will explore the chemical properties, mechanism of action, and experimental characterization of this compound as a competitive antagonist of baclofen's effects in both peripheral and central nervous systems.

Chemical and Physical Properties

This compound, with the IUPAC name [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid, is a structural analogue of baclofen where the carboxylic acid group is replaced by a phosphonic acid group.[1][2] This modification is critical for its antagonist activity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClNO₃P | [2] |

| Molecular Weight | 249.63 g/mol | |

| CAS Number | 114012-12-3 | |

| Stereochemistry | The antagonist activity resides primarily in the (-)-(R)-enantiomer. |

Mechanism of Action: Competitive Antagonism at GABAB Receptors

This compound exerts its effects by competitively blocking the binding of GABA and GABAB agonists like baclofen to the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that heterodimerize from GABAB1 and GABAB2 subunits. Ligand binding to the Venus flytrap domain of the GABAB1 subunit initiates a conformational change that activates the associated G-protein (typically Gi/Go). This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (K⁺) channels, and inhibition of voltage-gated calcium (Ca²⁺) channels. This compound, by occupying the agonist binding site without activating the receptor, prevents these downstream effects.

Signaling Pathway

The following diagram illustrates the canonical GABAB receptor signaling pathway and the inhibitory action of this compound.

Caption: GABAB receptor signaling and this compound's mechanism of action.

Quantitative Data

The antagonist potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity

| Preparation | Radioligand | This compound IC₅₀ (µM) | Reference |

| Rat Cortical Membranes | [³H]-(-)-Baclofen | 229 | |

| Rat Cerebellar Membranes | [³H]-(R)-Baclofen | 76 ± 13 (for (-)-(R)-Phaclofen) | |

| Bovine Cerebral Cortex Synaptic Membranes | --INVALID-LINK---Baclofen | ~100 (concentration for 50% displacement) |

Table 2: Functional Antagonism of Baclofen's Effects

| Experimental System | Baclofen-Induced Effect | This compound Concentration | Effect of this compound | Reference |

| Guinea Pig Ileum | Depression of cholinergic twitch response | - | Reversible antagonism | |

| Cat Spinal Interneurons | Presynaptic reduction of monosynaptic excitation | Microelectrophoretic application | Reversible blockade | |

| Rat Cortical Slices | Potentiation of isoprenaline-stimulated cAMP accumulation | 1 mM | Antagonized the effect of 10 µM (-)-baclofen | |

| Rat Spinal Cord (in vivo) | Depression of H-reflexes | 1-100 nmol (intrathecal) | Dose-dependent antagonism of 2 nmol baclofen | |

| Rat Cerebral Cortical Slices | Inhibition of K⁺-evoked GABA release | 500 µM | Antagonized the effect of (-)-baclofen (IC₅₀ ≈ 5.2 µM) |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols used to characterize this compound.

GABAB Receptor Binding Assay

This assay quantifies the affinity of this compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a radiolabeled agonist at the GABAB receptor.

Materials:

-

Rat cortical or cerebellar tissue

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [³H]-(-)-Baclofen)

-

This compound solutions of varying concentrations

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is washed multiple times to remove endogenous GABA.

-

Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value is determined by non-linear regression analysis.

Caption: Workflow for a GABAB receptor binding assay.

Electrophysiological Recording in Brain Slices

This technique is used to measure the effects of this compound on the electrical activity of neurons in response to baclofen.

Objective: To assess the ability of this compound to antagonize baclofen-induced changes in neuronal membrane potential and synaptic transmission.

Materials:

-

Rodent brain

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue chopper

-

Recording chamber and perfusion system

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

Baclofen and this compound solutions

Procedure:

-

Slice Preparation: Rapidly dissect the brain in ice-cold, oxygenated aCSF. Cut thin slices (e.g., 300-400 µm) of the desired brain region (e.g., hippocampus, cortex, spinal cord) using a vibratome.

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain intracellular or whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Apply baclofen to the slice via the perfusion system and record the resulting change in membrane potential or synaptic currents.

-

Antagonism: Co-apply this compound with baclofen or pre-incubate the slice with this compound before baclofen application to observe the antagonism of the baclofen-induced effects.

-

Data Analysis: Analyze the recorded electrophysiological data to quantify the effects of the drugs on neuronal activity.

References

- 1. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PMC [pmc.ncbi.nlm.nih.gov]

Physiological effects of Phaclofen in the central nervous system

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological effects of Phaclofen within the central nervous system (CNS). This compound, a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, has been a critical pharmacological tool for elucidating the role of GABA-B mediated inhibition in a myriad of neuronal processes. This document details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, exerting its effects through both ionotropic GABA-A and metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals that are crucial for modulating neuronal excitability and synaptic transmission.[2][3] this compound, as the first selective GABA-B receptor antagonist to be discovered, has been instrumental in dissecting the physiological functions of these receptors.[3] Despite its relatively low potency and inability to cross the blood-brain barrier, its utility in in-vitro and direct CNS administration studies remains significant.[3] This guide aims to consolidate the current understanding of this compound's actions in the CNS to support ongoing research and drug development efforts.

Mechanism of Action

This compound functions as a competitive antagonist at the GABA-B receptor. It selectively binds to the receptor, thereby preventing the endogenous ligand, GABA, and exogenous agonists like baclofen from activating it. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Agonist binding to the GABA-B1 subunit induces a conformational change that activates the associated G-protein (typically Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors. This compound, by blocking the initial agonist binding, prevents these downstream signaling events.

Signaling Pathway

The antagonism of the GABA-B receptor by this compound inhibits the following key signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound prevents this reduction, thereby maintaining cAMP levels.

-

Modulation of Ion Channels: The Gβγ subunit directly modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane. It also inhibits voltage-gated calcium channels (VGCCs), primarily N-type (CaV2.2) and P/Q-type (CaV2.1), which reduces calcium influx and subsequently decreases neurotransmitter release from the presynaptic terminal. This compound's antagonism blocks these effects, leading to increased neuronal excitability and neurotransmitter release.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound in the central nervous system.

Table 1: Receptor Binding and Antagonist Potency

| Parameter | Value | Species | Preparation | Reference |

| IC50 (vs [3H]-(-)-baclofen) | 229 µM | Rat | Cortical membranes | |

| pIC50 (vs GABA-induced Ca2+ increase) | < 4 | Human (recombinant) | CHO cells | |

| Antagonism of Baclofen (spinal reflexes) | Dose-dependent (1-100 nmol, i.th.) | Rat | In vivo | |

| Antagonism of Baclofen (food intake) | 40 nmol (ICV) blocked 5.0 nmol baclofen | Rat | In vivo |

Table 2: Effects on Neurotransmitter Release

| Neurotransmitter | Effect of this compound | Brain Region | Preparation | Concentration | Reference |

| GABA | Increased spontaneous release | Cerebral Cortex | Slices | 500 µM | |

| Glutamate | No effect on morphine-induced decrease | Medial Prefrontal Cortex | In vivo microdialysis | 100 nmol (ICV) | |

| GABA | No effect on morphine-induced increase | Medial Prefrontal Cortex | In vivo microdialysis | 100 nmol (ICV) |

Table 3: Electrophysiological Effects

| Parameter | Effect of this compound | Brain Region | Preparation | Concentration | Reference |

| Long-Term Potentiation (LTP) | Facilitated induction | Hippocampus (CA1) | Slices | 1 mM | |

| Visually Evoked Responses (VER) | Antagonized baclofen-induced suppression | Striate Cortex | In vivo (cat) | Not specified | |

| Spinal Reflexes | No intrinsic effect | Spinal Cord | In vivo (rat) | 100 nmol (i.th.) |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Intracerebroventricular (ICV) Injection in Rats

This protocol describes the direct administration of this compound into the cerebral ventricles of rats to study its central effects.

Materials:

-

This compound solution (e.g., 100 nmol in 5 µl of artificial cerebrospinal fluid)

-

Anesthetic (e.g., chloral hydrate, 350 mg/kg, IP)

-

Stereotaxic apparatus

-

Hamilton microsyringe (50 µl)

-

Cannula and tubing

-

Surgical instruments

Procedure:

-

Anesthetize the rat with chloral hydrate and mount it in a stereotaxic frame.

-

Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., 0.9 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.6 mm ventral from the skull surface for juvenile rats).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect a Hamilton microsyringe containing the this compound solution to an injection cannula via tubing.

-

Gently insert the injection cannula into the guide cannula.

-

Infuse the this compound solution slowly over a period of 5 minutes.

-

Leave the injection cannula in place for an additional 3 minutes to prevent backflow.

-

Withdraw the cannula and proceed with the behavioral or neurochemical assessment.

Preparation of Rat Cortical Slices for Neurotransmitter Release Studies

This protocol outlines the procedure for preparing acute brain slices to study the effects of this compound on neurotransmitter release in vitro.

Materials:

-

Rat

-

Dissection tools

-

Vibratome or tissue chopper

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold artificial cerebrospinal fluid (aCSF) (e.g., NMDG-HEPES aCSF for slicing)

-

Incubation chamber with aCSF at 32-34°C

Procedure:

-

Deeply anesthetize the rat and rapidly decapitate it.

-

Quickly dissect the brain and place it in ice-cold, carbogenated aCSF.

-

Mount the brain on the vibratome stage.

-

Cut coronal or sagittal slices of the desired thickness (e.g., 300-400 µm).

-

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C.

-

Allow the slices to recover for at least 1 hour before starting the experiment.

-

For neurotransmitter release studies, slices can be superfused with aCSF containing this compound, and the superfusate can be collected for analysis by techniques such as high-performance liquid chromatography (HPLC).

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol details the method for recording synaptic currents and potentials from individual neurons in brain slices to assess the impact of this compound on neuronal excitability.

Materials:

-

Prepared brain slices

-

Recording chamber on a microscope stage

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes (4-8 MΩ resistance)

-

Intracellular and extracellular recording solutions

-

This compound solution

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.

-

Visualize a neuron using infrared differential interference contrast (IR-DIC) microscopy.

-

Fill a glass micropipette with intracellular solution and mount it on the micromanipulator.

-

Approach the selected neuron with the micropipette and apply positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached mode).

-

Apply a brief pulse of strong suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Record baseline synaptic activity (e.g., postsynaptic potentials or currents).

-

Bath-apply this compound at the desired concentration and record the changes in synaptic activity.

Conclusion

This compound remains a valuable pharmacological agent for investigating the physiological roles of GABA-B receptors in the central nervous system. Its ability to selectively antagonize these receptors has provided critical insights into their involvement in modulating neuronal excitability, synaptic plasticity, and neurotransmitter release. While newer, more potent, and brain-penetrant GABA-B antagonists have been developed, the foundational knowledge gained from studies utilizing this compound is undeniable. This technical guide serves as a resource for researchers to build upon this knowledge, providing a consolidated reference for its mechanism of action, quantitative effects, and the experimental methodologies employed in its study. Future research may continue to leverage this compound in specific in-vitro and ex-vivo paradigms to further unravel the complexities of GABA-B receptor function in both health and disease.

References

- 1. This compound antagonizes the depressant effect of baclofen on spinal reflex transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to Phaclofen's Interaction with the GABA-B Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stereochemistry in the antagonistic activity of phaclofen at the γ-aminobutyric acid type B (GABA-B) receptor. We delve into the nuanced binding affinities of its enantiomers, the downstream signaling consequences of receptor modulation, and provide detailed experimental protocols for the study of this interaction.

Introduction: The Significance of Stereoisomerism in this compound's Pharmacology

This compound, a phosphonic analogue of the GABA-B agonist baclofen, serves as a selective antagonist for this critical inhibitory G-protein coupled receptor (GPCR) in the central nervous system. The therapeutic and research applications of this compound are intrinsically linked to its stereochemical configuration. The chiral center in this compound gives rise to two enantiomers, (R)- and (S)-phaclofen, which exhibit profoundly different pharmacological activities. This guide will illuminate the structural basis for this stereoselectivity and its implications for receptor binding and function.

Stereochemistry and Receptor Binding Affinity

The antagonistic properties of this compound at the GABA-B receptor are almost exclusively attributed to the (-)-(R)-enantiomer. The (+)-(S)-enantiomer is largely considered inactive. This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule and its interaction with the orthosteric binding site on the GABA-B1 subunit of the heterodimeric GABA-B receptor. X-ray crystallography studies have confirmed the absolute stereochemistry of the active (-)-(R)-phaclofen.[1]

The binding affinity of this compound enantiomers is quantified through competitive binding assays, typically employing a radiolabeled GABA-B agonist such as [³H]-(R)-baclofen or [³H]-GABA. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) values provide a quantitative measure of binding affinity.

Quantitative Binding Data

| Compound | Radioligand | Tissue/System | IC50 (µM) | Reference |

| (-)-(R)-Phaclofen | [³H]-(R)-Baclofen | Rat cerebellar membranes | 76 ± 13 | [1] |

| (+)-(S)-Phaclofen | [³H]-(R)-Baclofen | Rat cerebellar membranes | > 1000 | [1] |

| (RS)-Phaclofen | [³H]-(-)-Baclofen | Rat cortical membranes | 229 | [2][3] |

GABA-B Receptor Signaling Pathways

The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding occurs at the extracellular Venus flytrap domain of the GABA-B1 subunit. Upon antagonist binding, such as with (R)-phaclofen, the conformational change required for receptor activation is prevented. In its active state, the GABA-B receptor couples to inhibitory Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors.

The primary signaling cascades affected by GABA-B receptor activation are:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit the opening of presynaptic N-type and P/Q-type calcium channels, leading to a reduction in neurotransmitter release.

More complex signaling pathways involving phospholipase C (PLC) and the transactivation of receptor tyrosine kinases have also been reported.

GABA-B Receptor Signaling Pathway Diagram

References

- 1. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Phaclofen's Central Nervous System Access: A Technical Examination of Blood-Brain Barrier Permeability Limitations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phaclofen, a selective antagonist of the GABAB receptor, holds significant potential for investigating the physiological roles of this receptor in both central and peripheral nervous systems. However, its utility in central nervous system (CNS) research following systemic administration is profoundly limited by its poor permeability across the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the factors contributing to this compound's restricted brain access, supported by its physicochemical properties. Furthermore, this document outlines the GABAB receptor signaling pathway, illustrates a general experimental workflow for assessing BBB permeability, and details a relevant experimental protocol.

Introduction: this compound and the GABAB Receptor

This compound, or (3-amino-2-(4-chlorophenyl)propyl)phosphonic acid, was the first selective antagonist discovered for the GABAB receptor.[1] As a competitive antagonist, it blocks the action of the endogenous ligand, gamma-aminobutyric acid (GABA), at the GABAB receptor, thereby inhibiting its downstream signaling cascades.[2][3] These receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission throughout the CNS.[4][5] Their activation is involved in a wide range of physiological processes, making them a key target for therapeutic intervention in various neurological and psychiatric disorders. Despite its utility as a pharmacological tool in vitro and for peripheral applications, the therapeutic and research potential of systemically administered this compound for CNS targets is largely unrealized due to its inefficient transport across the BBB.

Physicochemical Properties and Blood-Brain Barrier Permeability

The ability of a molecule to cross the blood-brain barrier via passive diffusion is largely governed by its physicochemical properties. Key parameters include molecular weight, lipophilicity (logP), and polar surface area (PSA).

| Property | Value | Implication for BBB Permeability |

| Molecular Weight | 249.63 g/mol | Within a generally acceptable range for BBB penetration. |

| XlogP3 | -2.4 | Indicates high hydrophilicity and very low lipophilicity, which is a major impediment to crossing the lipid-rich BBB. |

| Topological Polar Surface Area (TPSA) | 83.6 Ų | Within a range that can allow for BBB penetration, though lower values are generally preferred. |

| Hydrogen Bond Donors | 3 | Contribute to higher polarity and reduced BBB permeability. |

| Hydrogen Bond Acceptors | 4 | Contribute to higher polarity and reduced BBB permeability. |

Data sourced from PubChem CID 1641.

The most critical factor limiting this compound's BBB permeability is its very low lipophilicity, as indicated by the negative XlogP3 value. The phosphonic acid group contributes significantly to the molecule's polarity and high TPSA, further hindering its ability to passively diffuse across the endothelial cells of the BBB. While its molecular weight is not prohibitive, the hydrophilic nature of this compound is the primary determinant of its poor CNS penetration.

GABAB Receptor Signaling Pathway

Understanding the mechanism of action of this compound requires a clear picture of the GABAB receptor signaling cascade it antagonizes. Upon activation by GABA, the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) initiates a signaling cascade through its coupling to inhibitory G-proteins (Gαi/o).

Caption: GABA_B receptor signaling cascade.

Activation of the GABAB receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release, and activates postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition. This compound, by binding to the GABAB1 subunit, prevents these conformational changes and subsequent downstream signaling. Recent studies have also shown that GABAB receptor activation can transactivate the IGF-1 receptor, leading to the activation of the PI3K/Akt signaling pathway, which is involved in neuroprotection.

Experimental Approaches to Assess Blood-Brain Barrier Permeability

Several in vivo and in vitro methods can be employed to quantify the BBB permeability of a compound like this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo assessment of BBB permeability.

Caption: In vivo BBB permeability assessment workflow.

Detailed Experimental Protocol: In Situ Brain Perfusion in Rats

The in situ brain perfusion technique is a powerful method to study cerebrovascular transport in a controlled manner, minimizing the influence of peripheral metabolism and plasma protein binding.

Objective: To determine the brain uptake of a test compound (e.g., this compound) after a single pass through the cerebral vasculature.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4, warmed to 37°C)

-

Test compound (this compound) and a vascular space marker (e.g., [¹⁴C]-sucrose)

-

Syringe pump

-

Surgical instruments

-

Scintillation counter or appropriate analytical instrument for compound quantification

Procedure:

-

Anesthetize the rat and expose the common carotid arteries.

-

Ligate the external carotid artery and pterygopalatine artery on the side to be perfused.

-

Insert a catheter into the common carotid artery, pointing towards the brain.

-

Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.

-

After a brief washout period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of the test compound and the vascular marker.

-

Perfuse for a short, defined period (e.g., 30-60 seconds).

-

At the end of the perfusion, decapitate the animal and dissect the brain.

-

Homogenize the brain tissue and take aliquots for analysis.

-

Analyze the concentration of the test compound and the vascular marker in the brain homogenate and the perfusion fluid.

-

Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.

This protocol is a general guideline and would require optimization for the specific compound and research question.

Conclusion

The utility of this compound as a pharmacological tool to probe central GABAB receptor function is significantly hampered by its poor blood-brain barrier permeability. This limitation is a direct consequence of its hydrophilic nature, characterized by a low octanol-water partition coefficient and a relatively high polar surface area. While direct intracerebroventricular administration can bypass this barrier for preclinical research, the development of systemically active GABAB antagonists with improved CNS penetration is crucial for therapeutic applications. Future drug design efforts should focus on modifying the this compound scaffold to increase lipophilicity while retaining its selectivity and antagonist activity at the GABAB receptor. This technical guide provides a foundational understanding of the challenges associated with this compound's CNS delivery and outlines the experimental approaches necessary to evaluate the BBB permeability of novel compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | GABA B receptor activation [reactome.org]

The Discovery and Pharmacological Profile of Phaclofen: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of phaclofen, a seminal antagonist of the GABA-B receptor. This compound, chemically known as (RS)-3-amino-2-(4-chlorophenyl)propylphosphonic acid, was the first selective antagonist to be discovered for the GABA-B receptor, paving the way for a deeper understanding of the physiological roles of this important G-protein coupled receptor. This document details the key experimental findings that established its antagonist properties, presents its quantitative pharmacological data, and outlines the methodologies of the pivotal experiments conducted. Furthermore, it illustrates the GABA-B receptor signaling pathway and the experimental workflows used to characterize this compound's activity.

Introduction: The Dawn of GABA-B Antagonism

The story of this compound begins with the well-established inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The discovery of the GABA-B receptor, a metabotropic receptor distinct from the ionotropic GABA-A receptor, opened a new chapter in GABAergic pharmacology. The development of selective ligands for these receptors was crucial for elucidating their physiological functions. In 1987, a significant breakthrough was made with the discovery of this compound, the phosphonic acid analogue of the potent GABA-B agonist, baclofen.[1][2] This discovery provided researchers with the first selective tool to block GABA-B receptor-mediated effects, enabling a more precise investigation of their roles in the central and peripheral nervous systems.

This compound's utility was initially demonstrated in its ability to antagonize the depressant effects of baclofen in various preparations.[1][3] However, its limited ability to cross the blood-brain barrier restricted its in vivo applications in the central nervous system. Despite this limitation, the discovery of this compound was a critical first step that spurred the development of more potent and brain-penetrant GABA-B antagonists.

Chemical Properties and Synthesis

This compound is the phosphonic acid analogue of baclofen, with the carboxylic acid group of baclofen being replaced by a phosphonic acid group. This structural modification is key to its antagonist activity.

Chemical Structure:

-

IUPAC Name: [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid

-

Molecular Formula: C₉H₁₃ClNO₃P

-

Molecular Weight: 249.63 g/mol

Pharmacological Profile

This compound is a competitive antagonist at the GABA-B receptor. Its antagonist properties have been characterized through a variety of in vitro and in vivo studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with the GABA-B receptor.

| Parameter | Value | Species/Tissue | Radioligand | Reference(s) |

| IC₅₀ | 76 ± 13 µM | Rat cerebellar membranes | [³H]-(R)-baclofen | [2] |

| 229 µM | Rat cortical membranes | [³H]-(-)-baclofen |

Table 1: this compound Binding Affinity Data

| Parameter | Value | Preparation | Agonist | Reference(s) |

| pA₂ | ~5.0 (for Saclofen) | Guinea pig ileum & Rat cortical slices | Baclofen |

Table 2: this compound Antagonist Potency (pA₂ Value) Note: A specific pA₂ value for this compound from a Schild plot analysis was not found in the reviewed literature. The value for the related antagonist Saclofen is provided for context.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound as a GABA-B antagonist.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Protocol:

-

Membrane Preparation:

-

Rat brains (cerebellum or cortex) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]-(R)-baclofen).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GABA-B agonist (e.g., baclofen).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Schild Analysis for Competitive Antagonism

Objective: To determine if this compound acts as a competitive antagonist and to quantify its potency (pA₂ value).

Protocol:

-

Tissue Preparation:

-

An isolated tissue preparation responsive to GABA-B receptor activation is used (e.g., guinea pig ileum or rat cortical slices).

-

The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.

-

-

Concentration-Response Curves:

-

A cumulative concentration-response curve for a GABA-B agonist (e.g., baclofen) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the physiological response (e.g., muscle contraction or inhibition of neurotransmitter release).

-

The tissue is then washed to remove the agonist.

-

The tissue is incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.

-

A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (r) is calculated for each concentration of this compound. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.

-

The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

In Vivo Microelectrophoresis

Objective: To assess the antagonist activity of this compound on central neurons in vivo.

Protocol:

-

Animal Preparation:

-

An anesthetized animal (e.g., cat) is placed in a stereotaxic frame.

-

The spinal cord or a specific brain region is exposed.

-

-

Microiontophoresis:

-

A multi-barreled glass micropipette is used. One barrel contains a recording electrode to monitor neuronal activity, while the other barrels contain solutions of the agonist (baclofen), antagonist (this compound), and control substances.

-

The micropipette is advanced into the target neural tissue to record the activity of single neurons.

-

The agonist (baclofen) is ejected from one of the barrels by applying a small electrical current, and its effect on neuronal firing is recorded.

-

This compound is then ejected from another barrel, and its ability to block the effects of the co-administered agonist is assessed.

-

-

Data Analysis:

-

The change in neuronal firing rate in response to the agonist and the reversal of this effect by the antagonist are quantified.

-

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like GABA or baclofen initiates a cascade of intracellular events. This compound, as a competitive antagonist, blocks the initial binding of the agonist, thereby preventing the activation of these downstream pathways.

The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Upon agonist binding to the GABA-B1 subunit, a conformational change occurs, leading to the activation of a coupled inhibitory G-protein (Gi/o). The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of various effector proteins.

Key Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K⁺) and hyperpolarization of the postsynaptic membrane.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs, which reduces the influx of calcium ions (Ca²⁺) and subsequently decreases the release of neurotransmitters.

GABA-B Receptor Signaling Pathway

Experimental Workflow for this compound Characterization

The characterization of a novel compound like this compound as a receptor antagonist follows a logical progression of experiments.

Experimental Workflow for GABAB Antagonist Characterization

Conclusion

The discovery of this compound marked a pivotal moment in GABA-B receptor pharmacology. As the first selective antagonist, it provided an invaluable tool for dissecting the physiological and pathological roles of this receptor. Although its clinical utility was hampered by its poor penetration of the blood-brain barrier, the foundational knowledge gained from studies with this compound has been instrumental in the development of a new generation of more potent and centrally active GABA-B receptor antagonists. This technical guide has summarized the key historical, chemical, and pharmacological data that established this compound as a cornerstone in the study of GABA-B receptor function.

References

Understanding Phaclofen's Effects on Neuronal Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and physiological effects of phaclofen, a selective antagonist of the GABA-B receptor. By competitively inhibiting the action of the endogenous neurotransmitter γ-aminobutyric acid (GABA) at these receptors, this compound provides a powerful tool for dissecting the role of GABA-B-mediated signaling in neuronal hyperpolarization and synaptic inhibition. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.